molecular formula C22H35NO3 B1683711 6-(6-(3-Hydroxy-1,5-undecadien-1-yl)-2-pyridinyl)-1,5-hexanediol CAS No. 119477-85-9

6-(6-(3-Hydroxy-1,5-undecadien-1-yl)-2-pyridinyl)-1,5-hexanediol

Cat. No. B1683711
M. Wt: 361.5 g/mol
InChI Key: JNBOAUIJLDEICX-LJCAKPRGSA-N
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Description

Selective leukotriene B4 BLT1 receptor antagonist (IC50 = 1.5 μM). Active in vitro and in vivo. Inhibits innate immune response and augments the leukocyte antiadesive effect of aspirin.
U-75302 is an LTB4 receptor antagonist with a Ki of 159 nM on guinea pig lung membranes. This activity is specific for the BLT1 receptor;  U-75302 does not antagonize the binding of [3H]-LTB4 to the human BLT2 receptor.
U75302 is a thymosin beta-4 (TB4) receptor antagonist with a Ki of 159 nM on guinea pig lung membranes.

Scientific Research Applications

Polymer Precursors and Bio-Based Chemicals

1,6-Hexanediol serves as a crucial polymer precursor, particularly in the polyester industry. Research has explored various catalytic processes for its synthesis, including the conversion of 1,2,6-hexanetriol through catalytic hydrodeoxygenation and subsequent transformations, highlighting the potential for deriving valuable polymer precursors from bio-based chemicals like 5-hydroxymethylfurfural (HMF) (Buntara et al., 2012). Another study demonstrates the effective preparation of 1,6-Hexanediol from HMF using double-layered catalysts in a fixed-bed reactor, offering insights into optimizing reaction conditions for improved yields (Xiao et al., 2016).

Bio-Based Coatings

The development of bio-based coatings utilizes hexanediol derivatives for creating thermosets through thiol-epoxy click reactions. This approach highlights the versatility of hexanediol derivatives in producing materials with desirable thermal and mechanical properties for industrial applications (Guzmán et al., 2018).

Chromatin Dynamics in Cells

1,6-Hexanediol has been utilized in biological research to study chromatin dynamics within living cells. Its application leads to the immobilization and condensation of chromatin, providing insights into the mechanisms of chromatin organization and its impact on cellular functions (Itoh et al., 2021).

Renewable Energy and Environmental Applications

The reforming of hydroxylated C6 aliphatic compounds, including hexanediol, is investigated for its implications in renewable energy and environmental sustainability. This research explores the thermodynamics of converting such compounds into hydrogen and carbon monoxide, contributing to the development of sustainable energy sources (Jun et al., 2013).

Advanced Synthesis Techniques

Studies in organic synthesis have explored the creation of substituted tetrahydropyridines and M-hydroxybenzoic acids, demonstrating the role of hexanediol derivatives in advancing synthetic methodologies for producing complex organic molecules (Clinch et al., 1989).

properties

IUPAC Name

(5S)-6-[6-[(1E,3R,5Z)-3-hydroxyundeca-1,5-dienyl]pyridin-2-yl]hexane-1,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H35NO3/c1-2-3-4-5-6-7-13-21(25)16-15-19-11-10-12-20(23-19)18-22(26)14-8-9-17-24/h6-7,10-12,15-16,21-22,24-26H,2-5,8-9,13-14,17-18H2,1H3/b7-6-,16-15+/t21-,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNBOAUIJLDEICX-LJCAKPRGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC(C=CC1=CC=CC(=N1)CC(CCCCO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C[C@H](/C=C/C1=CC=CC(=N1)C[C@H](CCCCO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401017101
Record name (5S)-6-[6-[(1E,3R,5Z)-3-Hydroxy-1,5-undecadien-1-yl]-2-pyridinyl]-1,5-hexanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(6-(3-Hydroxy-1,5-undecadien-1-yl)-2-pyridinyl)-1,5-hexanediol

CAS RN

119477-85-9
Record name U 75302
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119477859
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (5S)-6-[6-[(1E,3R,5Z)-3-Hydroxy-1,5-undecadien-1-yl]-2-pyridinyl]-1,5-hexanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name U-75302
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(6-(3-Hydroxy-1,5-undecadien-1-yl)-2-pyridinyl)-1,5-hexanediol
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6-(6-(3-Hydroxy-1,5-undecadien-1-yl)-2-pyridinyl)-1,5-hexanediol
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6-(6-(3-Hydroxy-1,5-undecadien-1-yl)-2-pyridinyl)-1,5-hexanediol
Reactant of Route 4
6-(6-(3-Hydroxy-1,5-undecadien-1-yl)-2-pyridinyl)-1,5-hexanediol
Reactant of Route 5
6-(6-(3-Hydroxy-1,5-undecadien-1-yl)-2-pyridinyl)-1,5-hexanediol
Reactant of Route 6
6-(6-(3-Hydroxy-1,5-undecadien-1-yl)-2-pyridinyl)-1,5-hexanediol

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